molecular formula C19H21N3O3S3 B2470172 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide CAS No. 900001-04-9

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide

Cat. No.: B2470172
CAS No.: 900001-04-9
M. Wt: 435.58
InChI Key: HJKFVVKFCDHGJI-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is a synthetic small molecule characterized by a bicyclic tetrahydrobenzothiophene core, a cyano substituent at the 3-position, and a piperidine-4-carboxamide moiety linked to a thiophene-2-sulfonyl group. This compound belongs to a broader class of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amides, which have been extensively studied for their kinase inhibitory properties, particularly targeting c-Jun N-terminal kinases (JNKs) . Its structural features, including the sulfonamide and piperidine groups, contribute to its binding affinity and selectivity for specific JNK isoforms, making it a candidate for therapeutic applications in inflammation and neurodegeneration.

Properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S3/c20-12-15-14-4-1-2-5-16(14)27-19(15)21-18(23)13-7-9-22(10-8-13)28(24,25)17-6-3-11-26-17/h3,6,11,13H,1-2,4-5,7-10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKFVVKFCDHGJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities. This article summarizes its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiophene moiety and a piperidine ring. Its molecular formula is C₁₄H₁₅N₃O₂S₂, with a molecular weight of approximately 317.42 g/mol. The presence of cyano and sulfonyl groups contributes to its biological properties.

Research indicates that this compound acts primarily as an inhibitor of specific kinases, particularly JNK (c-Jun N-terminal kinase). Inhibition of JNK pathways is significant because these pathways are often implicated in inflammatory responses and cancer progression.

1. JNK Inhibition

The compound has been reported to selectively inhibit JNK2 and JNK3 with pIC₅₀ values of 6.5 and 6.7 respectively, indicating potent activity against these targets while showing no significant inhibition of JNK1 . This selectivity is crucial for minimizing off-target effects in therapeutic applications.

2. Anticancer Properties

In vitro studies have demonstrated that derivatives of similar structures exhibit significant antiproliferative activity against various cancer cell lines, including breast carcinoma (T47D), colon carcinoma (HT-29), and lung carcinoma (A549) cells . The mechanism appears to involve the induction of apoptosis through the activation of caspases and disruption of cell cycle progression .

Table 1: Biological Activities of Related Compounds

Compound NameTarget KinasepIC₅₀ ValueCancer Cell Lines TestedMechanism
Compound AJNK26.5T47D, HT-29Apoptosis induction
Compound BJNK36.7A549Cell cycle arrest
Compound CAbl Kinase7.4K562Apoptosis via caspase activation

Case Study 1: Anticancer Efficacy

A study investigated the effects of a structurally similar compound on glioma cells, revealing an IC₅₀ value significantly lower than that of doxorubicin, suggesting enhanced efficacy against resistant cancer types . The study utilized MTT assays to assess cell viability and flow cytometry for apoptosis analysis.

Case Study 2: Mechanistic Insights

Another research effort focused on the molecular interactions between the compound and its targets using docking studies. The results indicated that the cyano group forms critical hydrogen bonds with key amino acid residues in the target kinase binding sites, which may enhance binding affinity and specificity .

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that includes multiple functional groups conducive to biological activity. Its molecular formula is C19H18N2O2SC_{19}H_{18}N_{2}O_{2}S with a molecular weight of approximately 338.4 g/mol. The presence of the cyano group and the benzothiophene moiety enhances its pharmacological profile by facilitating interactions with various biological targets .

Anticancer Properties

Research has indicated that derivatives of this compound exhibit promising anticancer activities. For instance, studies involving similar compounds have demonstrated significant cytotoxic effects against breast cancer cell lines (e.g., MCF-7) with some derivatives showing better activity than standard chemotherapeutic agents . The mechanism of action is believed to involve the induction of apoptosis in cancer cells.

Anti-inflammatory Effects

In silico studies have suggested that this compound may act as a 5-lipoxygenase inhibitor, which is crucial in the inflammatory pathway. The anti-inflammatory potential was evaluated through molecular docking studies, indicating that the compound could be optimized for further development as an anti-inflammatory agent .

Antimicrobial Activity

Some derivatives have also been assessed for their antimicrobial properties, showing effectiveness against various bacterial strains. The structural characteristics of the compound allow it to penetrate microbial membranes, leading to cell death.

Synthesis and Derivation

The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide typically involves multi-step reactions starting from readily available precursors. The synthetic pathways often include cyclization and functionalization processes that yield various derivatives with enhanced biological activities .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant cytotoxicity against MCF-7 cells; some derivatives outperformed standard treatments .
Study 2Anti-inflammatory PotentialMolecular docking studies indicated strong binding affinity to 5-lipoxygenase .
Study 3Antimicrobial EfficacyShowed effectiveness against multiple bacterial strains; structural modifications improved potency.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a family of tetrahydrobenzothiophene derivatives with variations in substituents and functional groups. Below is a detailed comparison with key analogs, focusing on structural modifications, biological activity, and selectivity.

JNK Inhibitors with Tetrahydrobenzothiophene Cores

  • Compound 53 (N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide): Structure: Retains the tetrahydrobenzothiophene core but lacks the thiophene-2-sulfonyl-piperidine moiety. Activity: Identified as a potent JNK inhibitor via high-throughput screening, with moderate selectivity for JNK3 over JNK1 . Key Difference: The absence of the sulfonyl-piperidine group results in reduced isoform specificity compared to the target compound.
  • Compound 54: Structure: Optimized derivative of Compound 53, featuring additional substituents to enhance selectivity. Activity: Exhibits >1,000-fold selectivity for JNK3 over JNK1 and ~10-fold selectivity over JNK2, attributed to steric and electronic modifications in the amide region .

Antimicrobial Tetrahydrobenzothiophene Derivatives

  • N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(arylphenyl)acetamides: Structure: Replace the piperidine-sulfonamide group with arylphenylacetamide chains. Activity: Demonstrated in vitro antibacterial and antifungal activity (MIC values: 8–32 µg/mL against S. aureus and C. albicans) . Key Difference: The antimicrobial activity correlates with the lipophilic arylphenyl group, diverging from the kinase-targeting sulfonamide in the target compound.

Anti-Proliferative Analogs

  • (2E)-2-Cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(naphthalen-2-yl)prop-2-enamide (36b): Structure: Incorporates a cyanoacrylamide group conjugated to naphthalene. Activity: Shows anti-proliferative activity against cancer cell lines (IC₅₀: 1.2–3.5 µM) via tubulin polymerization inhibition . Comparison: The target compound’s piperidine-sulfonamide group likely directs its mechanism away from tubulin targeting, emphasizing kinase inhibition.

Structural and Crystallographic Insights

  • N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide: Structure: Features a benzoyl group instead of the cyano substituent and lacks the sulfonamide-piperidine chain. Crystallography: The tetrahydrobenzothiophene core adopts a half-chair conformation, with intramolecular N–H⋯O hydrogen bonding stabilizing the structure . Implications: Conformational flexibility of the core may influence the target compound’s binding to JNK isoforms.

Data Tables: Key Comparative Metrics

Compound Name Target Activity IC₅₀/EC₅₀ (µM) Selectivity (JNK3/JNK1) Key Structural Feature Reference
Target Compound JNK3 Inhibition Not Reported >1,000 Thiophene-2-sulfonyl-piperidine
Compound 53 JNK3 Inhibition 0.12 ~10 Simple amide substituent
Compound 54 JNK3 Inhibition 0.08 >1,000 Optimized amide substituents
N-(3-cyano...-2-yl)-2-(arylphenyl)acetamide Antimicrobial 8–32 (MIC) N/A Arylphenylacetamide chain
Compound 36b Anti-Proliferative 1.2–3.5 N/A Cyanoacrylamide-naphthalene conjugate

Research Findings and Mechanistic Insights

  • Selectivity for JNK Isoforms : The thiophene-2-sulfonyl group in the target compound likely interacts with hydrophobic residues (e.g., Leu144 in JNK3) to enhance isoform specificity, mirroring strategies used in Compound 54 .
  • Role of the Piperidine Carboxamide : This moiety may improve solubility and hydrogen-bonding interactions with kinase active sites, a feature absent in simpler analogs like Compound 53 .
  • Antimicrobial vs. Kinase Inhibition : Structural divergence (e.g., arylphenyl vs. sulfonamide groups) underscores the importance of substituent design in directing biological activity .

Q & A

Basic: What are the standard synthetic protocols for this compound, and how is its purity validated?

The synthesis involves multi-step reactions starting with functionalization of the tetrahydrobenzo[b]thiophene core. Key steps include:

  • Cyanation at the 3-position using KCN or CuCN under reflux conditions in polar aprotic solvents (e.g., DMF) .
  • Sulfonylation of the piperidine-4-carboxamide group with thiophene-2-sulfonyl chloride in dichloromethane, catalyzed by triethylamine .
  • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol .
    Validation : Purity is confirmed by HPLC (>95%) and structural integrity by 1H^1H/13C^{13}C-NMR (e.g., aromatic protons at δ 7.2–7.8 ppm for thiophene, cyano group at δ 120 ppm) and LC-MS (m/z 443.58 [M+H]+^+) .

Basic: What primary biological targets or pathways are associated with this compound?

The compound’s sulfonamide and benzothiophene moieties suggest interaction with enzymes like carbonic anhydrase or tyrosine kinases , validated via:

  • In silico docking (AutoDock Vina) targeting CA-II (PDB ID: 1CA2) and EGFR kinase (PDB ID: 1M17), showing binding affinities of −9.2 kcal/mol and −8.7 kcal/mol, respectively .
  • In vitro enzyme inhibition assays (e.g., CA-II IC50_{50} = 0.42 µM; EGFR IC50_{50} = 1.3 µM) using fluorometric methods .

Advanced: How can researchers optimize synthetic yield when scaling up production?

Yield optimization requires:

  • Solvent selection : Replacing DMF with acetonitrile reduces side reactions during cyanation (yield increases from 65% to 82%) .
  • Catalyst screening : Pd/C (5% wt) enhances coupling efficiency in thiophene sulfonylation (yield: 78% vs. 60% without catalyst) .
  • Process control : Real-time monitoring via FT-IR to track sulfonylation completion (disappearance of S=O stretch at 1370 cm1^{-1}) .

Advanced: How to resolve contradictions in reported bioactivity data (e.g., varying IC50_{50}50​ values)?

Contradictions arise from assay conditions or impurities. Mitigation strategies include:

  • Standardized protocols : Use identical buffer systems (e.g., Tris-HCl pH 7.4 for kinase assays) and ATP concentrations (1 mM) .
  • Impurity profiling : LC-MS/MS to detect byproducts (e.g., des-cyano analogs) that may interfere with activity .
  • Orthogonal assays : Validate CA-II inhibition using both stopped-flow CO2_2 hydration and esterase methods .

Advanced: What methodologies are recommended for establishing structure-activity relationships (SAR)?

SAR studies require:

  • Analog synthesis : Modify the cyano group to amide (e.g., -CONH2_2) or thioether (e.g., -SCH3_3) to assess hydrogen-bonding vs. hydrophobic effects .
  • Computational modeling : MD simulations (AMBER) to compare binding stability of analogs in CA-II’s active site .
  • Biological testing : Dose-response curves (0.1–100 µM) across 3+ cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

Advanced: How to design in vivo studies for pharmacokinetic (PK) profiling?

Key considerations:

  • Animal models : Use Sprague-Dawley rats (n=6/group) for IV (1 mg/kg) and oral (10 mg/kg) dosing .
  • Bioanalytical methods : LC-MS/MS quantification in plasma (LLOQ: 1 ng/mL) with deuterated internal standards .
  • Parameter calculation : Non-compartmental analysis (WinNonlin) for AUC, t1/2_{1/2}, and bioavailability (F > 30% target) .

Advanced: What strategies address low solubility in aqueous buffers during bioassays?

  • Co-solvent systems : Use 10% DMSO/PBS (v/v) with sonication (30 min) to achieve 50 µM solubility .
  • Prodrug design : Introduce phosphate esters at the piperidine carboxamide to enhance hydrophilicity .
  • Nanoparticle formulation : Encapsulate in PLGA-PEG nanoparticles (size: 150 nm, PDI < 0.2) for sustained release .

Advanced: How to validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Heat shock (45°C, 3 min) followed by Western blot to stabilize target enzymes .
  • Fluorescence polarization : Label compound with BODIPY-FL and monitor binding to recombinant CA-II in lysates .
  • CRISPR knockdown : Compare IC50_{50} in wild-type vs. CA-II KO HeLa cells .

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